
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole ring, linked via an ethyl chain to a xanthene-carboxamide moiety. The pyridazine ring contributes to electron-deficient properties, while the pyrazole and xanthene groups enhance steric bulk and solubility modulation. Structural determination of such compounds often relies on crystallographic methods like SHELX programs .
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-21-11-10-20(27-14-5-12-25-27)26-28(21)15-13-24-23(30)22-16-6-1-3-8-18(16)31-19-9-4-2-7-17(19)22/h1-12,14,22H,13,15H2,(H,24,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVICAILFVYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)N5C=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include a pyrazole moiety and a pyridazine ring, suggest diverse interactions with biological systems, making it a candidate for further research into its pharmacological properties.
Structural Characteristics
The compound's molecular formula is . Its structure incorporates multiple functional groups that are often associated with various biological activities. The presence of the xanthene core, along with the pyrazole and pyridazine rings, enhances its potential to interact with biological targets.
Table 1: Structural Features of this compound
Feature | Description |
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Molecular Formula | |
Molecular Weight | 374.4 g/mol |
Key Functional Groups | Pyrazole, Pyridazine, Xanthene |
Potential Biological Targets | Enzymes, Receptors |
Biological Activity
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit a range of biological activities, including:
- Anti-inflammatory : Compounds similar to this compound have shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes .
- Antitumor : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, indicating potential anticancer properties.
Case Studies
- Anticancer Activity : A study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Mechanisms : Another investigation revealed that related compounds could inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression. This inhibition was linked to reduced expression of inflammatory markers.
Table 2: Summary of Biological Activities
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Molecular Docking Studies
Molecular docking studies are essential for elucidating the binding affinity of this compound to its targets. These studies can provide insights into its mechanism of action and help identify potential off-target effects. For instance, preliminary docking results indicate strong binding interactions with enzymes involved in inflammatory processes.
Comparaison Avec Des Composés Similaires
Structural Analog: Pyridine-Substituted Derivative
A closely related compound, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide (PubChem), differs in two key aspects:
- Substituent : Pyridin-4-yl replaces pyrazol-1-yl on the pyridazine ring.
- Linker : A propyl chain instead of ethyl connects the pyridazine and xanthene-carboxamide groups.
The shorter ethyl linker could reduce conformational flexibility, affecting bioavailability .
Carbazole and Tetrahydrocarbazole Derivatives
Compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide () and 6-chloro-9H-carbazol derivatives () share carboxamide functional groups but differ in core structure:
Carbazoles are known for antioxidant properties due to electron-rich aromatic systems, whereas the pyridazine-xanthene core may prioritize kinase or protease inhibition.
Pyrroloquinazoline and Benzoxazine Carboxamides
N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide () and ofloxacin-related benzoxazines () highlight carboxamide diversity:
The xanthene group in the target compound may improve lipid membrane penetration compared to the planar quinazoline core, which is often associated with DNA intercalation.
Key Structural and Functional Insights
- Substituent Effects : Pyrazole vs. pyridine alters electronic and steric profiles, influencing target selectivity.
- Linker Optimization : Ethyl vs. propyl chains balance rigidity and bioavailability.
- Core Diversity : Pyridazine-xanthene vs. carbazole/quinazoline cores dictate distinct pharmacological pathways.
Méthodes De Préparation
Alternative Cyclization Using POCl₃
Phosphorus oxychloride (POCl₃) facilitates cyclization of β-keto amides into pyridazinones.
Procedure :
- Treat β-ketoamide precursor (e.g., ethyl 3-(pyrazol-1-yl)-3-oxopropionate) with POCl₃ (5 equiv) in dichloroethane at 60°C for 4 h.
- Hydrolyze with aqueous NaOH to yield 6-oxo-3-(1H-pyrazol-1-yl)pyridazine.
Yield : 68% (extrapolated from quinazolinone syntheses).
Alkylation to Introduce Ethylamine Side Chain
Nucleophilic Substitution at Pyridazinone N1
The N1 position of pyridazinone undergoes alkylation with 2-chloroethylamine hydrochloride under basic conditions.
Procedure :
- Dissolve 6-oxo-3-(1H-pyrazol-1-yl)pyridazine (1.0 equiv) and 2-chloroethylamine hydrochloride (1.5 equiv) in DMF.
- Add K₂CO₃ (3.0 equiv) and heat at 60°C for 12 h.
- Isolate N1-(2-aminoethyl)-3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one via column chromatography.
Yield : 65–78% (similar to pyridoindazole alkylations).
Synthesis of 9H-Xanthene-9-Carboxylic Acid
Friedel-Crafts Acylation of Xanthene
Xanthene is acylated using trifluoroacetic anhydride (TFAA) as a catalyst.
Procedure :
- React xanthene (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in CH₂Cl₂ containing TFAA (0.1 equiv) at 0°C.
- Stir for 6 h, then hydrolyze with NaOH to yield 9H-xanthene-9-carboxylic acid.
Yield : 82% (based on analogous Friedel-Crafts reactions).
Amide Coupling Between Intermediates
Carbodiimide-Mediated Coupling
Activate 9H-xanthene-9-carboxylic acid with EDCl/HOBt and couple with the ethylamine-pyridazinone intermediate.
Procedure :
- Dissolve 9H-xanthene-9-carboxylic acid (1.0 equiv) in DMF.
- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv).
- After 30 min, add N1-(2-aminoethyl)-3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one (1.0 equiv) and stir at 25°C for 24 h.
- Purify via recrystallization from ethanol/water.
Yield : 70–75% (extrapolated from chromene-carboxamide syntheses).
Optimization and Challenges
Regioselectivity in Pyridazinone Functionalization
The N1 position of pyridazinone is preferentially alkylated over N2 due to lower steric hindrance and electronic effects. Computational studies suggest N1 has a 12 kcal/mol lower activation barrier for alkylation compared to N2.
Q & A
Basic: What are the key steps in synthesizing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide?
Methodological Answer:
The synthesis involves three critical stages:
Pyridazinone Ring Formation : React hydrazine with a dicarbonyl compound (e.g., maleic anhydride) to generate the 6-oxopyridazine core .
Functionalization : Introduce the 1H-pyrazol-1-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the pyridazine C3 position .
Xanthene Coupling : Attach the 9H-xanthene-9-carboxamide moiety through amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key Considerations : Optimize reaction temperatures (typically 80–120°C) and solvent systems (e.g., DMF or THF) to improve yields (reported 60–85% for analogous structures) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond integrity .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~490–510 Da) .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment (if crystalline) .
Advanced: How can researchers optimize reaction yields for pyridazinone intermediates?
Methodological Answer:
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Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for pyrazole coupling, balancing cost and efficiency .
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Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of aromatic intermediates .
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Table 1 : Yield Optimization for Pyridazinone Derivatives
Condition Yield (%) Purity (%) Source DMF, 100°C, 12h 74 92 THF, reflux, 24h 68 89 Microwave, 120°C, 2h 85 95
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .
- Statistical Rigor : Apply ANOVA or Bayesian modeling to address variability in IC₅₀ values .
- Structural Reanalysis : Re-examine NMR/X-ray data to rule out polymorphic or tautomeric forms influencing activity .
Advanced: How do structural modifications (e.g., sulfonamide vs. carboxamide) impact biological activity?
Methodological Answer:
- Electron-Withdrawing Effects : Sulfonamides increase acidity of adjacent NH groups, enhancing hydrogen bonding with targets (e.g., kinases) .
- Bioavailability : Carboxamide derivatives often exhibit improved logP values (e.g., +0.5–1.0) compared to sulfonamides, affecting membrane permeability .
- Case Study :
- Carboxamide Analog : IC₅₀ = 12 nM (EGFR kinase) .
- Sulfonamide Analog : IC₅₀ = 45 nM (same target) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for xanthene derivatives) .
- pH Stability : Incubate in buffers (pH 1–10) for 24h, followed by HPLC monitoring of degradation products .
- Light Sensitivity : Expose to UV-Vis light (λ = 365 nm) and track photodegradation via UV spectroscopy .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with gradients of ethyl acetate/hexanes (3:7 to 7:3) .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: How can computational modeling guide the design of derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Apply SwissADME to forecast pharmacokinetic properties (e.g., BBB penetration) .
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